tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate
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Overview
Description
This compound is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is fused with a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains a bromine atom, a tert-butyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and thiophene rings would give the molecule a planar structure in that region. The bromine, tert-butyl, and methyl groups would be attached to different positions on these rings .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure. The bromine atom could potentially be replaced in a substitution reaction. The pyrimidine and thiophene rings might undergo reactions at the carbon-carbon double bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might make the compound relatively heavy and polar. The tert-butyl group could make the compound more hydrophobic .Scientific Research Applications
Structure-Activity Relationship Studies
- Compound 3, a related structure with tert-butyl pyrimidinylamine, showed potential as an anti-inflammatory agent and had antinociceptive activity in pain models, supporting the role of H4R antagonists in pain management (Altenbach et al., 2008).
Crystallographic Analysis
- Bosentan monohydrate, with a similar tert-butyl pyrimidine structure, was analyzed for its crystal packing, stabilized by hydrogen bonds and weak intermolecular interactions, highlighting its structural characteristics (Kaur et al., 2012).
Synthesis and Applications in Peptide Mimicry
- A novel β-amino-5-pyrimidinepropanoic ester was synthesized, showcasing the utility of tert-butyl esters in peptide and peptidomimic synthesis (Bovy & Rico, 1993).
Antimicrobial Activity
- Compounds with a similar structure exhibited moderate antimicrobial activity against various bacteria, supporting their potential as antibacterial agents (Vlasov et al., 2022).
Structural and Thermal Analyses
- Research on tert-butyl substituted dihydrothieno[2,3-c]pyridine derivatives provided insights into their molecular and crystal structure, highlighting the role of intramolecular hydrogen bonding (Çolak et al., 2021).
Molecular Docking Studies
- The study of aminomethylphenol JPC-3210, containing tert-butyl and pyrimidine, showed potential for malaria treatment due to its in vitro antimalarial activity and in vivo efficacy (Chavchich et al., 2016).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. The specific risks would depend on the compound’s physical and chemical properties. For example, if the compound is volatile, inhalation might be a risk. If it’s reactive, it could pose a risk of chemical burns .
Future Directions
Properties
IUPAC Name |
tert-butyl 2-(6-bromo-5-methyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl)-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O4S/c1-7-8-10(23-9(7)16)17-13(21)18(11(8)19)15(5,6)12(20)22-14(2,3)4/h1-6H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGNVOSIXZYEPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)C(C)(C)C(=O)OC(C)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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